3-(2-Methoxynaphthalen-1-yl)benzaldehyde
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Overview
Description
3-(2-Methoxynaphthalen-1-yl)benzaldehyde is an organic compound with the molecular formula C18H14O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a 2-methoxynaphthalene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxynaphthalen-1-yl)benzaldehyde typically involves the condensation of 2-methoxynaphthalene with benzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxynaphthalen-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: 3-(2-Methoxynaphthalen-1-yl)benzoic acid.
Reduction: 3-(2-Methoxynaphthalen-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Methoxynaphthalen-1-yl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 3-(2-Methoxynaphthalen-1-yl)benzaldehyde involves its interaction with specific molecular targets. For example, its antibacterial activity may be due to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxynaphthalen-1-yl)benzaldehyde
- 3-(2-Hydroxynaphthalen-1-yl)benzaldehyde
- 3-(2-Methoxynaphthalen-1-yl)benzoic acid
Uniqueness
3-(2-Methoxynaphthalen-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
922511-78-2 |
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Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)benzaldehyde |
InChI |
InChI=1S/C18H14O2/c1-20-17-10-9-14-6-2-3-8-16(14)18(17)15-7-4-5-13(11-15)12-19/h2-12H,1H3 |
InChI Key |
WHELUKOJCWYCQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=CC=CC(=C3)C=O |
Origin of Product |
United States |
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